- Regioselective reductive transamination of peptidic amides enabled by a dual Zr(IV)-H catalysis, Chem, 2023, 9(4), 869-880

Cas no 957-51-7 (Diphenamid)

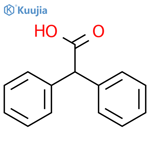

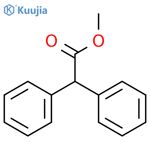

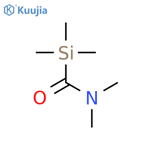

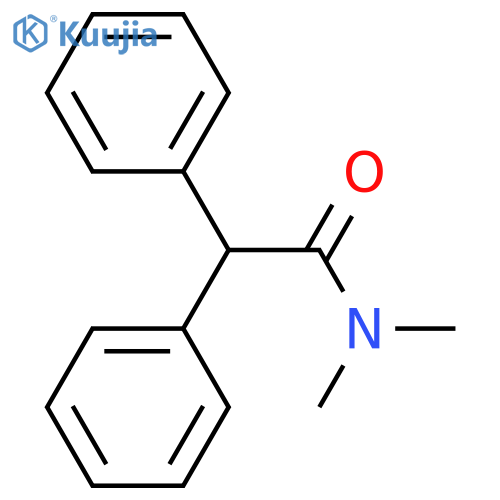

Diphenamid structure

Produktname:Diphenamid

Diphenamid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Diphenamid

- N,N-Dimethyl-2,2-diphenylacetamide

- Diphenamid Solution

- Diphenamid Standard

- 2,2-diphenyl-N,N-dimethylacetamide

- 80w

- Dif 4

- Dimid

- diphenylamide

- Dymid

- ENIDE

- Fenam

- N,N-dimethyl-2,2-diphenyl-acetamide

- N,N-dimethyldiphenylacetamide

- N,N-dimethyl-α-phenylbenzeneacetamide

- rideon

- u4513

- zarur

- Acetamide, N,N-dimethyl-2,2-diphenyl- (8CI)

- Diphenamide (6CI, 7CI)

- N,N-Dimethyl-α-phenylbenzeneacetamide (ACI)

- Diherbid

- Diphenylacetic acid dimethylamide

- Enide 50

- Enide 50W

- L 34314

- Lilly 34,314

- N,N-Dimethyl-α,α-diphenylacetamide

-

- MDL: MFCD00008321

- Inchi: 1S/C16H17NO/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3

- InChI-Schlüssel: QAHFOPIILNICLA-UHFFFAOYSA-N

- Lächelt: O=C(C(C1C=CC=CC=1)C1C=CC=CC=1)N(C)C

Berechnete Eigenschaften

- Genaue Masse: 239.13100

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 18

- Anzahl drehbarer Bindungen: 4

- Komplexität: 244

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Tautomerzahl: nichts

- XLogP3: nichts

Experimentelle Eigenschaften

- Farbe/Form: Reines Produkt ist weißer Kristall

- Dichte: 1.1700

- Schmelzpunkt: 132-136 °C (lit.)

- Siedepunkt: 381.97°C (rough estimate)

- Brechungsindex: 1.5500 (estimate)

- Stabilität/Haltbarkeit: Stable. Incompatible with strong oxidizing agents, strong bases.

- PSA: 20.31000

- LogP: 2.90670

- Merck: 13,3339

- Löslichkeit: In Aceton bei RaumtemperaturL?slichkeit15%,xylene3%,Dimethylformamide165g/L.

Diphenamid Sicherheitsinformationen

-

Symbol:

- Signalwort:Warning

- Gefahrenhinweis: H302,H412

- Warnhinweis: P273

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:2

- Code der Gefahrenkategorie: 22-52/53

- Sicherheitshinweise: S26; S37/39; S36/37/39

- RTECS:AB8050000

-

Identifizierung gefährlicher Stoffe:

- Toxizität:LD50 orally in rats: 700 mg/kg (Bailey, White)

- Lagerzustand:Lagerung bei Raumtemperatur

- Risikophrasen:R22; R52/53

Diphenamid Zolldaten

- HS-CODE:2924299037

- Zolldaten:

China Zollkodex:

{"error_code":"54004","error_msg":"Please recharge"}{"error_code":"54004","error_msg":"Please recharge"}

{"error_code":"54004","error_msg":"Please recharge"}Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen{"error_code":"54004","error_msg":"Please recharge"}Zulassungsbescheinigung für Einfuhr und Ausfuhr von Pestiziden). Minimum tariff:6.5%. Allgemeintarif{"error_code":"54004","error_msg":"Please recharge"}

Deklarationselemente:

Produktname, Inhalt der Komponenten{"error_code":"54004","error_msg":"Please recharge"}

Regulierungsbedingungen:

{"error_code":"54004","error_msg":"Please recharge"}Zulassungsbescheinigung für Einfuhr und Ausfuhr von Pestiziden

{"error_code":"54004","error_msg":"Please recharge"}

{"error_code":"54004","error_msg":"Please recharge"}Allgemeintarif:30.0%

Diphenamid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | D492295-1g |

Diphenamid |

957-51-7 | 1g |

$ 385.00 | 2022-06-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-239797-250mg |

Diphenamid, |

957-51-7 | 250mg |

¥158.00 | 2023-09-05 | ||

| TRC | D492295-100mg |

Diphenamid |

957-51-7 | 100mg |

$75.00 | 2023-05-18 | ||

| TRC | D492295-250mg |

Diphenamid |

957-51-7 | 250mg |

$133.00 | 2023-05-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-DS154-0.5ml |

Diphenamid |

957-51-7 | 1000ug/ml in Acetone | 0.5ml |

¥652.0 | 2022-02-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D114516-250mg |

Diphenamid |

957-51-7 | 250mg |

¥819.90 | 2023-09-03 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D128244-1ml |

Diphenamid |

957-51-7 | 1000ug/ml in Acetone | 1ml |

¥391.90 | 2023-09-03 | |

| TRC | D492295-2.5g |

Diphenamid |

957-51-7 | 2.5g |

$ 800.00 | 2023-09-07 | ||

| A2B Chem LLC | AX62426-10mg |

Diphenamid Standard |

957-51-7 | 10mg |

$75.00 | 2024-07-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-239797-250 mg |

Diphenamid, |

957-51-7 | 250MG |

¥158.00 | 2023-07-10 |

Diphenamid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C → 23 °C; 2 h, 23 °C

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C → rt; overnight, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C → rt; overnight, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; rt

Referenz

Herstellungsverfahren 2

Herstellungsverfahren 3

Herstellungsverfahren 4

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- Simultaneous preparation of carboxylic acid amides and sodium cyanate, Hungary, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Photostimulated reactions of N,N-disubstituted amide enolate anions with haloarenes by the SRN1 mechanism in liquid ammonia, Journal of Organic Chemistry, 1980, 45(7), 1239-41

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride

Referenz

- The mechanism of sodium borohydride reduction of N,N-dimethyl-2-chloro-2,2-diphenylacetamide, revisited, Journal of Chemical Research, 1980, (8),

Herstellungsverfahren 8

Reaktionsbedingungen

Referenz

- Anomalous substitutions and reductive dehalogenations of α,α-diaryl-α-halogeno-N,N-dimethylacetamides by methoxide, Tetrahedron Letters, 1977, (13), 1151-4

Herstellungsverfahren 9

Reaktionsbedingungen

Referenz

- Single electron transfer-initiated thermal reactions of arylmethyl halides. Part 8. The reaction of 2-halo-N,N-dimethyl-2,2-diphenylacetamides with sodium methoxide in 2,2-dimethoxypropane. The effects of added acetone, temperature elevation, and of the nature of the halogen. Refinement of the reaction mechanism, Journal of the Chemical Society, 1984, (12), 1927-36

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 10 min, 90 °C

1.2 Reagents: Water ; 20 min, 90 °C

1.3 12 h, 90 °C

1.4 Solvents: Water

1.2 Reagents: Water ; 20 min, 90 °C

1.3 12 h, 90 °C

1.4 Solvents: Water

Referenz

- Direct defluorinative amidation-hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines, Organic & Biomolecular Chemistry, 2018, 16(44), 8546-8552

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 30 min, rt

1.2 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Sodium chloride Solvents: Water

Referenz

- Preparation of α-deuterated carboxylic acid derivative compound and deuterated medicine, China, , ,

Herstellungsverfahren 12

Herstellungsverfahren 13

Herstellungsverfahren 14

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Sulfuric acid Catalysts: Sodium dodecyl sulfate

Referenz

- A convenient procedure for preparation of diphenylacetamide derivatives, Synthetic Communications, 1982, 12(3), 201-8

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Copper oxide (CuO) (nanoparticles, supported on hexagonal mesoporous silica) Solvents: Water ; 6 h, 80 °C

Referenz

- Hexagonal Mesoporous Silica Supported Ultrasmall Copper Oxides for Oxidative Amidation of Carboxylic Acids, ACS Sustainable Chemistry & Engineering, 2018, 6(10), 12935-12945

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide

Referenz

- Palladium-complex-catalyzed reactions of ketenes with allylic carbonates or acetates. Novel syntheses of α-allylated carboxylic esters and 1,3-dienes, Journal of Organic Chemistry, 1987, 52(9), 1695-9

Herstellungsverfahren 18

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 12 h, 100 °C

Referenz

- Palladium-catalyzed conversion of benzylic and allylic halides into α-aryl and β,γ-unsaturated tertiary amides by the use of a carbamoylsilane, Journal of Organic Chemistry, 2005, 70(22), 9048-9050

Herstellungsverfahren 20

Diphenamid Raw materials

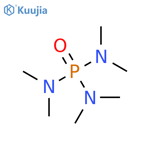

- Tris(dimethylamino)phosphine

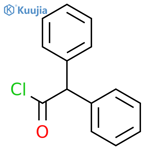

- Diphenylacetyl chloride

- N,N-Dimethylprop-2-en-1-amine

- Benzeneacetamide, α-chloro-N,N-dimethyl-α-phenyl-

- 2,2-Diphenylethenone

- Hexamethylphosphoramide

- Methyl 2,2-Diphenylacetate

- 2,2-diphenylacetic acid

- 1-(2,2-difluoro-1-phenyl-vinyl)-4-fluoro-benzene

- Chlorodiphenylmethane

-

Diphenamid Preparation Products

Diphenamid Verwandte Literatur

-

Christian A. Fischer,Andreas R?sch,Holger Elsen,Gerd Ballmann,Michael Wiesinger,Jens Langer,Christian F?rber,Sjoerd Harder Dalton Trans. 2019 48 6757

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki,Masahiro Terada Chem. Commun. 2016 52 12513

-

Kenneth J. Lotito,Jonas C. Peters Chem. Commun. 2010 46 3690

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki,Masahiro Terada Chem. Commun. 2016 52 12513

-

Daniele Ragno,Anna Zaghi,Graziano Di Carmine,Pier Paolo Giovannini,Olga Bortolini,Marco Fogagnolo,Alessandra Molinari,Alessandro Venturini,Alessandro Massi Org. Biomol. Chem. 2016 14 9823

957-51-7 (Diphenamid) Verwandte Produkte

- 55-21-0(Benzamide)

- 824-75-9(4-Fluorobenzamide)

- 1357625-05-8(Benzene, 1,2-bis(dichloromethyl)-3-(trichloromethyl)-)

- 905679-71-2(N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-2-(2-methoxyphenoxy)acetamide)

- 194800-16-3(1-(N-PENTYL)CYCLOPENTANOL)

- 1261565-78-9(2-Hydroxy-6-(trifluoromethyl)-3-(3-(trifluoromethyl)phenyl)pyridine)

- 2229457-20-7(1-(1-benzofuran-5-yl)prop-2-en-1-ol)

- 2172071-38-2(1-1-(hydroxymethyl)cycloheptyl-4-methylcyclohexan-1-ol)

- 2229427-54-5(2-chloro-6-(1-methylpiperazin-2-yl)phenol)

- 2580230-97-1(4-(5-{[(benzyloxy)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)benzoic acid)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:957-51-7)DIPHENAMID

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung